Methyl 2-((2-(4-chlorophenyl)-6-(2,6-difluorobenzamido)quinolin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((2-(4-chlorophenyl)-6-(2,6-difluorobenzamido)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H17ClF2N2O4 and its molecular weight is 482.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Quantum chemical calculations based on DFT method were performed on quinoxalines compounds to determine their efficiency as corrosion inhibitors for copper in nitric acid media. These studies suggest potential applications of similar quinoline derivatives in corrosion inhibition, highlighting the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Antimicrobial and Larvicidal Activities
Research into substituted quinoline derivatives has shown promising antimicrobial and mosquito larvicidal activities. For instance, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated significant antibacterial and antifungal activity, as well as efficacy against mosquito larvae, suggesting the potential of methyl 2-((2-(4-chlorophenyl)-6-(2,6-difluorobenzamido)quinolin-4-yl)oxy)acetate derivatives in similar applications (Rajanarendar et al., 2010).
Synthesis of Novel Compounds
Studies on the synthesis of novel compounds using quinoline derivatives as precursors have led to the development of various compounds with potential therapeutic applications. For instance, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the versatility of quinoline derivatives in synthesizing compounds with significant chemical utility (Facchetti et al., 2016).
Therapeutic Applications
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice. This points to the therapeutic potential of quinoline derivatives in treating neurological disorders (Ghosh et al., 2008).
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-[(2,6-difluorobenzoyl)amino]quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF2N2O4/c1-33-23(31)13-34-22-12-21(14-5-7-15(26)8-6-14)30-20-10-9-16(11-17(20)22)29-25(32)24-18(27)3-2-4-19(24)28/h2-12H,13H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCSCGWFQOFKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.